N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is a synthetic organic compound characterized by the presence of a piperazine ring, a nitrophenyl group, and an acrylamide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The IUPAC name for this compound is N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide, and its CAS number is 1629585-04-1 .
The synthesis of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide typically involves several key steps:
These methods highlight the importance of controlling reaction conditions, including temperature and pH, to optimize yield and purity.
The molecular formula of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is C14H18N4O3, with a molecular weight of 278.32 g/mol. The molecular structure features:
The structural representation can be summarized as follows:
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide can undergo various chemical transformations:
These reactions expand the utility of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide in synthetic organic chemistry.
The mechanism of action for N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of both piperazine and nitrophenyl groups allows for modulation of various biochemical pathways, potentially leading to therapeutic effects .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 278.32 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide has several significant applications in scientific research:
The piperazine heterocycle represents a privileged structural motif in medicinal chemistry due to its favorable physicochemical properties and versatile biological interactions. When incorporated into drug molecules—particularly as the 4-methylpiperazin-1-yl substituent—it confers enhanced water solubility through its basic tertiary nitrogen atom, which facilitates salt formation under physiological conditions. This property directly addresses a common challenge in developing orally bioavailable kinase inhibitors, which often exhibit high hydrophobicity. Additionally, the piperazine ring enables critical molecular recognition events through hydrogen bonding and electrostatic interactions with complementary residues in target proteins. For example, in N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide, this moiety likely participates in polar contacts within the kinase hinge region or allosteric pockets, contributing substantially to target affinity [3].
The acrylamide group (CH₂=CH–C(=O)–) serves a distinct yet complementary role as a covalent warhead designed for selective reaction with nucleophilic cysteine thiols in target proteins. This reactivity is strategically harnessed in targeted covalent inhibitor design to achieve prolonged target residence time and overcome competitive ATP binding. The electron-withdrawing nature of the adjacent amide carbonyl modulates the electrophilicity of the β-carbon, creating a balance between chemical reactivity and stability suitable for therapeutic applications. Upon binding to the target protein, Michael addition occurs, forming a stable thioether linkage that irreversibly inhibits protein function. This mechanism is particularly valuable for targeting oncogenic kinases with cysteine residues strategically positioned near the ATP-binding site [4].
Table 1: Comparative Analysis of Piperazine-Containing Bioactive Compounds
Compound Name | Molecular Formula | CAS Number | Key Structural Features | Pharmacological Role |
---|---|---|---|---|
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C₁₄H₂₀N₄O₃ | 1139453-98-7 | Methylpiperazine + acetamide linker | Kinase inhibitor intermediate |
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide | C₁₃H₁₈N₄O₃ | - | Unmethylated piperazine core | Nintedanib impurity/synthetic intermediate |
N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]acetamide | C₁₃H₁₈N₄O₃ | 2914520 | Acetamide + nitrophenyl | Biochemical building block |
Table 2: Acrylamide-Containing Covalent Inhibitors in Oncology
Compound | Target | Acrylamide Structural Context | Clinical/Research Stage |
---|---|---|---|
N-(4-nitrophenyl)acrylamide | Multiple kinases | Simple acrylamide-aniline | Biochemical probe |
Afatinib | EGFR/HER2 | Quinazoline-based acrylamide | Approved (2013) |
Osimertinib | EGFR T790M | Pyrimidine-based acrylamide | Approved (2015) |
N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | EGFR mutants | Chloropyrimidine + piperazine aniline | Preclinical research |
The synergistic combination of these moieties within a single molecular architecture creates compounds with optimized drug-like properties. The piperazine component ensures sufficient solubility and bioavailability, while the acrylamide enables targeted covalent engagement. This duality is evident in compounds like N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide (CAS 1139453-98-7), which features both the 4-methylpiperazine unit and the electron-deficient aromatic system necessary for directing the acrylamide warhead to nucleophilic cysteine residues in target proteins [3]. Similarly, N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]acetamide (CID 2914520) exemplifies how positioning the piperazine moiety ortho to the acrylamide group creates spatial arrangements conducive to binding in kinase active sites .
Structural analogs of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide demonstrate how systematic modifications influence target specificity and potency. These analogs typically preserve the core aniline-acrylamide scaffold while varying the aryl substitution patterns and piperazine modifications to optimize interactions with specific biological targets. The strategic positioning of the nitro group (ortho to the acrylamide) creates electron deficiency that enhances the electrophilicity of the conjugated system, facilitating covalent bond formation with target cysteines [7].
A prominent analog, N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide (VC13790564), demonstrates exceptional potency against epidermal growth factor receptor (EGFR) mutants. This compound incorporates a chloropyrimidine core instead of the simpler nitrophenyl system, significantly expanding its capacity for target interactions. The molecule features three distinct pharmacophoric regions: 1) A chloropyrimidine hinge-binding domain that occupies the ATP-binding pocket; 2) A 4-methylpiperazine-aniline moiety that extends toward solvent-exposed regions, improving solubility and providing allosteric interactions; and 3) The terminal acrylamide warhead positioned to react with Cys797 in EGFR. This compound exhibits low nanomolar IC₅₀ values against resistant EGFR mutants (L858R/T790M), with approximately 33-fold selectivity over wild-type EGFR—a critical therapeutic advantage for minimizing off-target effects in cancer therapy [8].
Table 3: Pharmacological Profile of Key Structural Analogs
Compound Structure | Molecular Weight (g/mol) | Key Pharmacological Activity | Protein Targets | Selectivity Features |
---|---|---|---|---|
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide | ~316 | Covalent inhibition | TAK1, MAP3K7 | DFG-1 cysteine targeting |
N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 292.33 | Kinase binding | Undisclosed kinases | Acrylamide positioning |
N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | 464.0 | EGFR mutant inhibition | L858R/T790M EGFR | 33-fold wild-type selectivity |
1,1-Dimethylethyl 4-(5-amino-3-pyridinyl)-1-piperazinecarboxylate | - | CDK4/6 inhibition (as impurity) | CDK4/CDK6 | Palbociclib intermediate |
Another significant analog series incorporates piperazine-carboxylate derivatives as seen in palbociclib impurities (HY-I0998, HY-I0996). These compounds demonstrate how modifications to the piperazine nitrogen influence kinase inhibitory profiles. The tert-butoxycarbonyl (Boc)-protected piperazine in these analogs serves as a synthetic handle during preparation while potentially modulating the basicity and membrane permeability of the final molecule [7]. Such structural variations provide valuable insights into structure-activity relationships that guide the optimization of piperazine-containing drug candidates.
The spatial orientation of the acrylamide group relative to the piperazine moiety significantly influences target selectivity profiles. Compounds with the acrylamide positioned ortho to the piperazine-aniline linkage (as in 1139453-98-7) demonstrate superior trajectory for covalent engagement with Cys174 in TAK1 compared to meta-substituted analogs [3]. This precise spatial arrangement minimizes off-target interactions with other kinases containing analogous cysteine residues, such as MEK1 and ERK1, which share the DFG-1 cysteine position but exhibit different active site topographies [4].
The development of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide derivatives represents a paradigm shift from non-covalent inhibition strategies to targeted covalent modification. Early covalent inhibitors like 5Z-7-oxozeaenol demonstrated the therapeutic potential of targeting Cys174 in transforming growth factor-β-activated kinase 1 (TAK1) but suffered from limited selectivity due to their reactive resorcylic lactone warheads, which indiscriminately modified multiple kinases [4]. This lack of selectivity prompted research into designing inhibitors with optimized electrophilic warheads capable of distinguishing between closely related kinase targets based on precise spatial positioning rather than inherent reactivity alone.
The evolution of acrylamide-based inhibitors progressed through iterative structure-based design cycles. Initial compounds featured pyrrolopyrimidine cores (e.g., compound 1) that bound reversibly to TAK1 but failed to covalently engage Cys174 due to suboptimal warhead positioning [4]. X-ray crystallography revealed that the acrylamide moiety in these early compounds protruded toward solvent-exposed regions rather than orienting toward the target cysteine. This structural insight directly informed the design of next-generation inhibitors where the acrylamide was repositioned ortho to the aniline linkage (e.g., compound 2), achieving a favorable distance (4.5 Å) and trajectory for covalent bond formation with Cys174. This strategic modification resulted in compounds exhibiting >10-fold biochemical selectivity for TAK1 over structurally related kinases MEK1 and ERK1—a significant advancement over first-generation covalent inhibitors [4].
The synthetic accessibility of acrylamide-containing compounds further accelerated their development. Efficient four-step synthetic routes were established starting from trichloropyrimidine precursors, featuring sequential nucleophilic substitutions, nitro group reductions, and final acrylamide formations [4]. This synthetic tractability enabled rapid exploration of structure-activity relationships, particularly regarding the influence of pyrimidine substituents and piperazine modifications on target selectivity and potency. The chlorine atom at the pyrimidine 5-position, for example, was found to interact productively with the methionine gatekeeper residue (Met104) in TAK1, mimicking interactions previously observed in EGFR T790M inhibitors [4].
Modern acrylamide-based inhibitors represent a culmination of these design principles, achieving irreversible target engagement while maintaining excellent kinome-wide selectivity. The strategic incorporation of solubilizing groups like 4-methylpiperazine has been instrumental in overcoming the pharmacokinetic limitations of earlier covalent inhibitors. These compounds exemplify the successful application of structure-guided drug design in developing targeted therapies against challenging oncological targets, particularly those involved in inflammatory signaling cascades and resistance mechanisms in kinase-driven cancers.
Table 4: Evolution of Key Covalent Inhibitor Scaffolds
Generation | Representative Compound | Core Structural Features | Selectivity Limitations | Design Advancements |
---|---|---|---|---|
First-generation | 5Z-7-oxozeaenol | Resorcylic lactone | Broad kinase inhibition | Proof-of-concept for TAK1 inhibition |
Intermediate | Compound 1 (pyrrolopyrimidine) | Meta-acrylamide | Suboptimal cysteine engagement | Reversible binding scaffold |
Modern | Compound 2 (ortho-acrylamide) | Ortho-acrylamide + methylpiperazine | >10-fold TAK1 selectivity over MEK/ERK | Optimized warhead trajectory |
Targeted analog | N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide | Nitrophenyl + solubilizing piperazine | Tunable through substituent modifications | Balanced solubility and reactivity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2